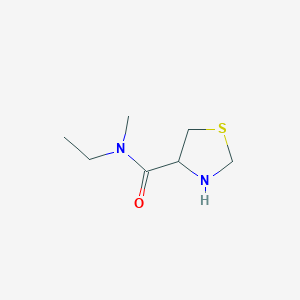

N-エチル-N-メチル-1,3-チアゾリジン-4-カルボキサミド

概要

説明

“N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” is a chemical compound with the CAS Number: 1218601-47-8 . It has a molecular weight of 174.27 . It is a liquid at room temperature .

Synthesis Analysis

Thiazolidine motifs, such as “N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” includes sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Physical And Chemical Properties Analysis

“N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” is a liquid at room temperature . It has a molecular weight of 174.27 .科学的研究の応用

生体活性分子の合成

N-エチル-N-メチル-1,3-チアゾリジン-4-カルボキサミド: は、さまざまな生体活性分子の合成における重要な中間体として役立ちます。 チアゾリジンコアは、多くの天然化合物および合成化合物に存在するため、薬化学において貴重な足場です。これらは、有意な生物活性を示します 。研究者は、抗がん剤、抗けいれん剤、抗菌剤、および抗炎症剤の潜在的な特性を持つ分子の合成にこの化合物を使用します。

抗がん研究

N-エチル-N-メチル-1,3-チアゾリジン-4-カルボキサミドを含むチアゾリジン誘導体は、その抗がん特性について研究されています。それらは、腫瘍細胞の増殖を阻害し、さまざまな癌細胞株でアポトーシスを誘導する能力について研究されています。 この化合物の構造的特徴により、選択性と効力を向上させた新規抗がん剤を設計することができます .

神経保護剤

この化合物は、血液脳関門を通過する能力があるため、神経保護剤の開発候補です。 アルツハイマー病やパーキンソン病などの神経変性疾患の治療における潜在的な使用について、神経細胞を酸化ストレスとアポトーシスから保護する能力が研究されています .

抗菌用途

N-エチル-N-メチル-1,3-チアゾリジン-4-カルボキサミド: は、その抗菌活性についても調査されています。 新しい化合物への組み込みは、耐性菌株や真菌の対策を目指しており、抗生物質や抗真菌剤の開発のための新しい道を開きます .

抗炎症および鎮痛効果

既知の抗炎症化合物との構造的類似性から、このチアゾリジン誘導体は、その潜在的な抗炎症および鎮痛効果について研究されています。 現在の薬物と比較して副作用が少ない新しい鎮痛薬の開発につながる可能性があります .

生物学的調査のためのプローブ設計

この化合物の汎用性により、生物学的調査のためのプローブ設計に使用できます。 特定のタンパク質または酵素に結合するプローブを作成するために機能化することができ、生物学的経路の研究と治療標的の特定を支援します .

グリーンケミストリーアプリケーション

N-エチル-N-メチル-1,3-チアゾリジン-4-カルボキサミドとその誘導体の合成は、グリーンケミストリーの原則を使用して最適化することができます。 これには、反応効率を高め、廃棄物を削減する触媒を使用することが含まれ、環境的に持続可能な医薬品製造プロセスの開発に貢献します .

薬物動態の強化

研究者は、N-エチル-N-メチル-1,3-チアゾリジン-4-カルボキサミドの薬物動態特性を改善する方法を探求しています。 これには、バイオアベイラビリティの向上、代謝の低減、体内での分布の強化が含まれ、そこから派生した薬物の有効性を高めます .

作用機序

Target of Action

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity

Mode of Action

Thiazolidine derivatives are known to interact with their targets, leading to various biological responses . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to influence a variety of biological responses, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic activity of thiazolidine derivatives has been a subject of research, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives are known to exhibit diverse therapeutic and pharmaceutical activity .

Action Environment

The synthesis of thiazolidine derivatives often considers factors such as yield, purity, selectivity, and pharmacokinetic activity .

Safety and Hazards

The safety information for “N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

将来の方向性

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

生化学分析

Biochemical Properties

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can affect various cellular processes, including apoptosis and cell signaling pathways. Additionally, N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide on cells are multifaceted. It has been shown to influence cell proliferation, differentiation, and apoptosis. By modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide can alter gene expression and cellular metabolism. These changes can lead to enhanced cell survival, reduced inflammation, and improved cellular function .

Molecular Mechanism

At the molecular level, N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or induce conformational changes in receptors, affecting their signaling capabilities. Additionally, N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced inflammation and enhanced cell survival. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered energy production and metabolic balance. These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

Within cells and tissues, N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness, with certain tissues or cell types exhibiting higher concentrations of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide .

Subcellular Localization

The subcellular localization of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide plays a crucial role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2OS/c1-3-9(2)7(10)6-4-11-5-8-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTWLGQVUGEBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

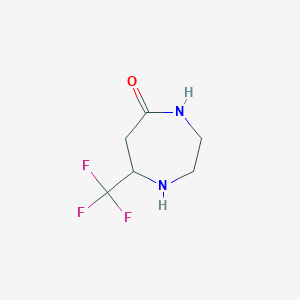

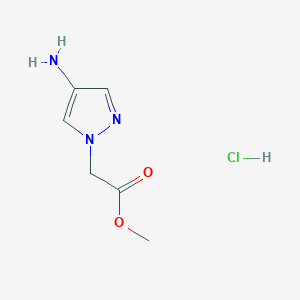

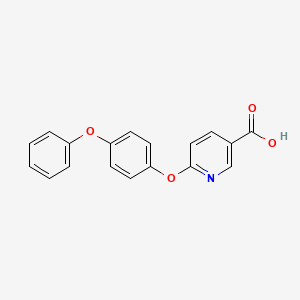

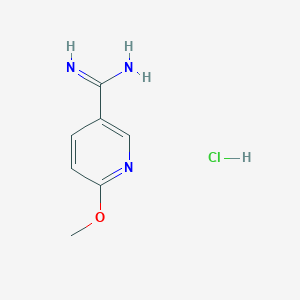

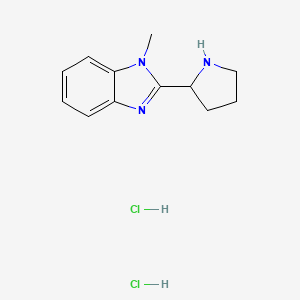

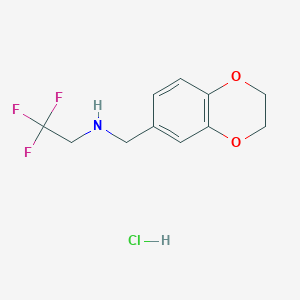

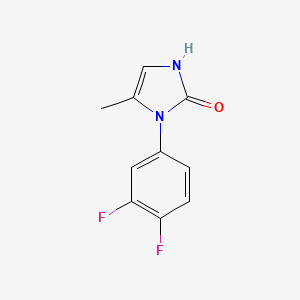

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)

![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)